![molecular formula C14H15ClN2O3 B2957200 3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 1082898-11-0](/img/structure/B2957200.png)
3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C14H15ClN2O3 and its molecular weight is 294.74. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Urease Inhibition
Compounds structurally related to the one , specifically indole-based hybrid oxadiazole scaffolds, have been synthesized and evaluated for their urease inhibitory potential. These molecules exhibited significant inhibition against the urease enzyme, with competitive inhibition mechanisms observed for some derivatives. This suggests their potential as therapeutic agents in drug design programs targeting urease-associated diseases (Nazir et al., 2018).
Acaricidal Activity
Oxadiazole derivatives have also shown promising results in pest control, specifically against Tetranychus urticae. Enantiomers of a compound with a similar oxadiazole framework demonstrated high ovicidal activity, indicating the potential for these compounds in developing new acaricides (Bosetti et al., 1994).
Anti-inflammatory and Analgesic Properties
The synthesis of oxadiazole derivatives, including those with a chlorophenyl group, has been linked to significant anti-inflammatory and analgesic activities. These compounds showed promising results in carrageenan-induced rat paw edema tests and acetic acid-induced writhing tests, suggesting their potential use in developing new anti-inflammatory and analgesic drugs (Husain et al., 2008).
Corrosion Inhibition
Quinoxaline-based propanones, closely related to the compound of interest, have been tested as inhibitors for mild steel corrosion in acidic environments. Experimental and computational studies confirmed their efficiency in reducing corrosion rates, indicating their potential application in industrial corrosion protection (Olasunkanmi & Ebenso, 2019).
Antimicrobial Activity
Synthesis and evaluation of oxadiazole derivatives have also shown antibacterial activity against both Gram-positive and Gram-negative bacteria strains. This suggests their potential application in developing new antimicrobial agents to combat bacterial infections (Rehman et al., 2016).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8(2)13-16-17-14(20-13)11(7-12(18)19)9-4-3-5-10(15)6-9/h3-6,8,11H,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQHHDMLKCUCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C(CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde](/img/structure/B2957117.png)
![4-Amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2957121.png)
![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2957122.png)
![7-(Azepan-1-yl)-6-fluoro-3-{5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl}-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2957124.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2957125.png)
![N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2957126.png)
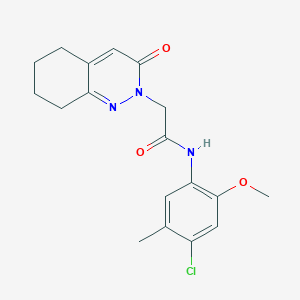
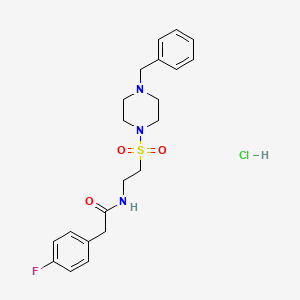

![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957133.png)
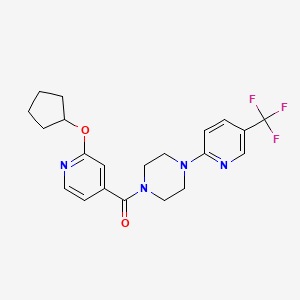
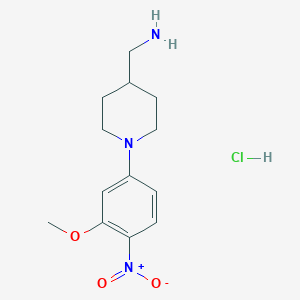
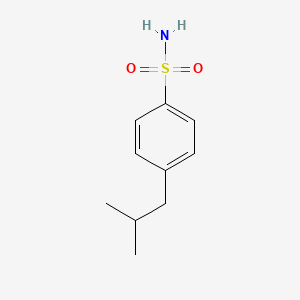
![5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2957140.png)
